Imidazo[1,2-B]pyridazine-7-carbonitrile
Description
Contextualization of the Imidazo[1,2-B]pyridazine (B131497) Core in Heterocyclic Chemistry
The Imidazo[1,2-b]pyridazine nucleus is a significant class of heterocyclic compounds that has garnered considerable attention in medicinal chemistry and materials science. researchgate.netchemimpex.com Its structure, which features a bridgehead nitrogen atom, is a key characteristic that influences its chemical properties and biological activity. The fusion of the electron-rich imidazole (B134444) ring with the electron-deficient pyridazine (B1198779) ring creates a unique electronic environment that allows for diverse interactions with biomolecules. scholarsresearchlibrary.com
The synthesis of the Imidazo[1,2-b]pyridazine backbone is often achieved through a condensation reaction between a 3-aminopyridazine (B1208633) derivative and an α-haloketone. nih.gov The versatility of this synthetic approach allows for the introduction of a wide variety of substituents at different positions of the bicyclic core, enabling the fine-tuning of its physicochemical properties. This adaptability is a primary reason for its designation as a privileged scaffold in drug discovery.
The inherent properties of the Imidazo[1,2-b]pyridazine core contribute to its broad spectrum of biological activities. These derivatives have shown promise as anticancer, anti-inflammatory, antiviral, antibacterial, and antiparasitic agents. nih.govresearchgate.net The scaffold's ability to serve as a template for the development of kinase inhibitors has been a particularly fruitful area of research. nih.gov
Table 1: Physicochemical Properties of the Imidazo[1,2-b]pyridazine Core
| Property | Value | Reference |
| Molecular Formula | C₆H₅N₃ | nih.gov |
| Molecular Weight | 119.12 g/mol | nih.gov |
| Appearance | Off-white powder | chemimpex.com |
| CAS Number | 766-55-2 | chemimpex.com |
Evolution of Academic Research Trajectories on Imidazo[1,2-B]pyridazine Derivatives and their Broad Significance
The first synthesis of the Imidazo[1,2-b]pyridazine nucleus was reported in 1967. dergipark.org.tr However, for several decades, research into this class of compounds remained relatively niche. A significant turning point came with the discovery and development of ponatinib (B1185), a multi-targeted tyrosine kinase inhibitor approved for the treatment of chronic myeloid leukemia (CML). nih.gov Ponatinib features an Imidazo[1,2-b]pyridazine core, and its clinical success led to a resurgence of interest in this scaffold. researchgate.netnih.gov
This renewed focus has led to an explosion of research into Imidazo[1,2-b]pyridazine derivatives, with a significant expansion in the scope of their investigated biological activities. Early research often focused on their potential as anti-infective agents. nih.gov More recent studies have extensively explored their role as inhibitors of a wide range of protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer. nih.gov
The evolution of synthetic methodologies has also played a crucial role in advancing research in this area. The development of modern cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, has provided efficient tools for the functionalization of the Imidazo[1,2-b]pyridazine core, allowing for the creation of large and diverse libraries of compounds for biological screening. researchgate.net
Scope and Research Directions for Imidazo[1,2-B]pyridazine-7-carbonitrile Within Advanced Chemical Sciences
Within the broader class of Imidazo[1,2-b]pyridazine derivatives, this compound represents a compound with specific potential due to the presence of the cyano (-CN) group. The carbonitrile moiety is a versatile functional group that can participate in various chemical transformations and can also act as a key pharmacophore, influencing the compound's electronic properties and its ability to interact with biological targets.
Targeted Cancer Therapy: A primary focus of current research is the development of Imidazo[1,2-b]pyridazine derivatives as highly selective kinase inhibitors for cancer therapy. The 7-carbonitrile group can be a key determinant of a compound's selectivity and potency. For instance, derivatives of this scaffold are being investigated as inhibitors of cyclin-dependent kinases (CDKs), such as CDK12/13, which are promising targets for triple-negative breast cancer. nih.gov Other research has focused on their potential as inhibitors of anaplastic lymphoma kinase (ALK), particularly in overcoming resistance to existing therapies. nih.gov
Materials Science: Beyond medicinal chemistry, the unique electronic properties of the Imidazo[1,2-b]pyridazine core make it a promising building block for advanced materials. chemimpex.com The introduction of a carbonitrile group can further modulate these properties. Researchers are exploring the use of these compounds in the development of organic light-emitting diodes (OLEDs), where they can function as host materials for phosphorescent emitters. nih.gov The electron-withdrawing nature of the cyano group can enhance the electron-transporting capabilities of the molecule, a desirable characteristic for such applications.
Chemical Biology Probes: The Imidazo[1,2-b]pyridazine scaffold is also being utilized in the development of chemical probes to study biological processes. For example, derivatives have been synthesized and evaluated as ligands for β-amyloid plaques, which are a hallmark of Alzheimer's disease. nih.gov The development of such probes could lead to new diagnostic tools for neurodegenerative diseases.
Table 2: Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₄N₄ | chemicalbook.com |
| Molecular Weight | 144.13 g/mol | chemicalbook.com |
| Density (Predicted) | 1.37±0.1 g/cm³ | chemicalbook.com |
| pKa (Predicted) | 2.06±0.30 | chemicalbook.com |
| CAS Number | 2058046-26-5 | chemicalbook.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H4N4 |
|---|---|
Molecular Weight |
144.13 g/mol |
IUPAC Name |
imidazo[1,2-b]pyridazine-7-carbonitrile |
InChI |
InChI=1S/C7H4N4/c8-4-6-3-7-9-1-2-11(7)10-5-6/h1-3,5H |
InChI Key |
OAQFIXDKTZYDRL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=N1)C=C(C=N2)C#N |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Derivatization of Imidazo 1,2 B Pyridazine 7 Carbonitrile
Established Synthetic Routes to the Imidazo[1,2-B]pyridazine (B131497) Scaffold
Traditional methods for constructing the imidazo[1,2-b]pyridazine core have laid the groundwork for the synthesis of complex derivatives. These routes typically involve the formation of the imidazole (B134444) ring onto a pre-existing pyridazine (B1198779) structure.
A cornerstone in the synthesis of the imidazo[1,2-b]pyridazine backbone is the condensation reaction between a substituted 3-aminopyridazine (B1208633) and an α-haloketone, often an α-bromoketone. nih.govorganic-chemistry.org This reaction, a variation of the Tschitschibabin reaction, proceeds via initial N-alkylation of the pyridazine ring nitrogen, followed by an intramolecular cyclization and dehydration to form the fused imidazole ring.
The reaction is typically carried out under mild basic conditions, using reagents such as sodium bicarbonate, to neutralize the hydrogen halide formed during the reaction. nih.gov The regioselectivity of the initial alkylation is crucial. In 3-aminopyridazine, the ring nitrogen at the 2-position (N2), which is not adjacent to the amino group, is the most nucleophilic site. nih.gov Alkylation preferentially occurs here, leading to the correct intermediate for the subsequent cyclization to form the imidazo[1,2-b]pyridazine system. The presence of a halogen substituent on the pyridazine ring, such as in 3-amino-6-halopyridazines, has been shown to facilitate the successful formation of the bicyclic product in good yields. nih.gov
Table 1: Examples of Cyclocondensation Reactions for Imidazo[1,2-b]pyridazine Synthesis
| 3-Aminopyridazine Reactant | α-Haloketone Reactant | Base/Solvent | Product | Yield | Reference |
| 3-Amino-6-(phenylthio)pyridazine | 1-Bromopinacolone | DMF | 2-t-Butyl-6-(phenylthio)imidazo[1,2-b]pyridazine | 71% | umich.edu |
| 3-Amino-6-chloropyridazine | 2-Bromo-1-(4-methoxyphenyl)ethan-1-one | NaHCO₃ / Ethanol | 6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-b]pyridazine | Good | nih.gov |
| 3-Amino-6-(phenylthio)pyridazine | Methyl (chloroacetyl)carbamate | DMF | Methyl 6-(phenylthio)imidazo[1,2-b]pyridazine-2-carbamate | 56% | umich.edu |
The direct synthesis of Imidazo[1,2-b]pyridazine-7-carbonitrile is uncommon; more often, the carbonitrile group is introduced onto a pre-functionalized scaffold. This regioselective functionalization typically requires a precursor bearing a suitable leaving group at the C7 position, such as a halogen or an amino group.
From 7-Halo-imidazo[1,2-b]pyridazines: The most prevalent method for introducing a cyano group is through palladium-catalyzed cross-coupling reactions. A 7-bromo or 7-chloro-imidazo[1,2-b]pyridazine can be subjected to cyanation using various cyanide sources. researchgate.net Common reagents include zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]), the latter being a less toxic alternative. nih.govorganic-chemistry.org These reactions are catalyzed by palladium complexes, often with specialized phosphine (B1218219) ligands that promote efficient coupling and tolerate a wide range of functional groups. researchgate.net
From 7-Amino-imidazo[1,2-b]pyridazines: An alternative classical route is the Sandmeyer reaction. organic-chemistry.orgwikipedia.org This method involves the conversion of a 7-amino-imidazo[1,2-b]pyridazine to a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). The resulting diazonium salt is then treated with a copper(I) cyanide (CuCN) solution, which displaces the diazonium group and installs the carbonitrile. wikipedia.orgnih.gov
Direct C-H Cyanation: Modern synthetic chemistry is trending towards direct C-H functionalization, which avoids the need for pre-functionalized substrates. While a specific protocol for the C7 cyanation of imidazo[1,2-b]pyridazine is not widely reported, methods developed for related heterocycles demonstrate the potential of this strategy. For instance, electrochemical oxidative C-H cyanation has been successfully applied to the C3 position of imidazo[1,2-a]pyridines using trimethylsilyl (B98337) cyanide (TMSCN) as the cyano source. organic-chemistry.orgnih.gov Such metal-free, regioselective approaches represent a promising future direction for the synthesis of cyanated imidazo[1,2-b]pyridazines. organic-chemistry.orgmdpi.com
Modern Catalytic Approaches for this compound Construction and Diversification
Recent advances in catalysis have provided powerful tools for both the initial construction of the imidazo[1,2-b]pyridazine ring and the subsequent diversification of derivatives like the 7-carbonitrile.
Transition metal catalysis is indispensable for the functionalization of the imidazo[1,2-b]pyridazine core. researchgate.net These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, allowing for extensive diversification. Assuming the synthesis of a 7-halo-imidazo[1,2-b]pyridazine precursor, a variety of cross-coupling reactions can be employed at other positions on the ring to build molecular complexity before or after the introduction of the carbonitrile moiety.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples a halo-imidazo[1,2-b]pyridazine with a boronic acid or ester, and is widely used to introduce aryl or heteroaryl substituents. rsc.orgnih.gov
Buchwald-Hartwig Amination: This reaction forms carbon-nitrogen bonds, allowing for the introduction of amine functionalities by coupling a halo-imidazo[1,2-b]pyridazine with an amine in the presence of a palladium catalyst. researchgate.netgoogle.com
Sonogashira Coupling: This reaction couples a halo-imidazo[1,2-b]pyridazine with a terminal alkyne, catalyzed by palladium and copper complexes, to introduce alkynyl groups. researchgate.net
Heck, Negishi, Kumada, and Stille Reactions: These palladium- or nickel-catalyzed reactions provide additional routes for C-C bond formation using various organometallic reagents, further expanding the synthetic utility for derivatization. researchgate.netresearchgate.net
Table 2: Overview of Cross-Coupling Reactions for Imidazo[1,2-b]pyridazine Functionalization
| Reaction Name | Bond Formed | Key Reactants | Catalyst System (Typical) | Reference |
| Suzuki-Miyaura | C-C (Aryl/Vinyl) | Organoboron compound | Pd(0) complex, Base | researchgate.netresearchgate.net |
| Buchwald-Hartwig | C-N | Amine | Pd complex, Ligand, Base | researchgate.net |
| Sonogashira | C-C (Alkynyl) | Terminal Alkyne | Pd complex, Cu(I) salt, Base | researchgate.netresearchgate.net |
| Heck | C-C (Alkenyl) | Alkene | Pd complex, Base | researchgate.netresearchgate.net |
| Negishi | C-C | Organozinc compound | Pd(0) or Ni(0) complex | researchgate.netresearchgate.net |
| Kumada | C-C | Grignard reagent | Pd or Ni complex | researchgate.netresearchgate.net |
| Stille | C-C | Organotin compound | Pd(0) complex | researchgate.netresearchgate.net |
In line with the principles of green chemistry, new synthetic methods are being developed that minimize waste, avoid toxic metals, and reduce energy consumption.
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields for the synthesis of imidazo[1,2-b]pyridazine derivatives. nih.govnih.gov This technique provides rapid and uniform heating, often leading to cleaner reactions compared to conventional heating methods.
Ultrasonication: The use of ultrasound has been shown to promote the synthesis of related imidazo[1,2-a]pyridines and other heterocycles. nih.govnih.gov Acoustic cavitation enhances mass transfer and can accelerate reaction rates, providing an energy-efficient alternative.
Molecular Iodine Catalysis: Molecular iodine has emerged as an inexpensive, non-toxic, and mild catalyst for various organic transformations, including the synthesis of imidazo-fused heterocycles. libretexts.org Iodine-catalyzed, one-pot, three-component reactions of an aminopyridine, an aldehyde, and an isocyanide have been developed for the synthesis of imidazo[1,2-a]pyridines and pyrazines, showcasing a metal-free approach to scaffold construction.
Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single operation to form a product that contains portions of all the starting materials. These reactions are atom-economical and can quickly generate libraries of complex molecules. organic-chemistry.org The Groebke–Blackburn–Bienaymé reaction (GBB-3CR) is a prominent MCR for the synthesis of imidazo-fused heterocycles. organic-chemistry.org This reaction involves the condensation of an aminoazine (like 3-aminopyridazine), an aldehyde, and an isocyanide, often catalyzed by an acid, to directly form the imidazo[1,2-b]pyridazine scaffold in a single step. organic-chemistry.org The use of green solvents, such as eucalyptol, further enhances the environmental credentials of this synthetic route. organic-chemistry.org
Site-Specific C-H and N-H Functionalization Strategies of Imidazo[1,2-B]pyridazine Systems
Direct functionalization of carbon-hydrogen (C-H) and nitrogen-hydrogen (N-H) bonds represents a powerful and atom-economical approach for the late-stage modification of heterocyclic cores, avoiding the need for pre-functionalized starting materials. researchgate.net
Direct Arylation, Alkylation, and Benzylation Methods
Recent advancements in organometallic chemistry have enabled the direct functionalization of the imidazo[1,2-b]pyridazine ring system through C-H activation. researchgate.net These methods primarily target the C3 position of the heterocyclic core.
Direct Arylation: Palladium-catalyzed direct C-H arylation has been successfully applied to imidazo[1,2-b]pyridazine systems. These reactions typically involve the coupling of the heterocycle with aryl halides. For instance, the direct intermolecular C-H arylation of 6-chloroimidazo[1,2-b]pyridazine (B1266833) at the 3-position has been achieved, demonstrating the tolerance of the reaction to the presence of a chloro substituent. This methodology has been utilized to synthesize a variety of 3-(hetero)arylimidazo[1,2-b]pyridazines in good to excellent yields. researchgate.net Furthermore, a one-pot, two-step process combining Suzuki cross-coupling and palladium-catalyzed arylation has been developed for the synthesis of 3,6-di- and 2,3,6-trisubstituted imidazo[1,2-b]pyridazines. researchgate.net
| Catalyst/Reagent | Substrate | Coupling Partner | Position of Functionalization | Reference |
| Palladium | 6-chloroimidazo[1,2-b]pyridazine | Aryl halides | C3 | researchgate.net |
Direct Alkylation: The introduction of alkyl groups via C-H activation has also been explored for imidazo[1,2-b]pyridazine derivatives. researchgate.net
Direct Benzylation: Palladium-catalyzed direct C-H benzylation offers a route to introduce benzyl (B1604629) moieties onto the imidazo[1,2-b]pyridazine scaffold. A notable example is the regioselective C3-benzylation of an imidazo[1,2-b]pyridazine derivative using 4-chloro-2-fluorobenzyl chloride as the coupling partner. The optimal conditions for this transformation were identified as using palladium(II) acetate (B1210297) (Pd(OAc)2) as the catalyst, triphenylphosphine (B44618) (PPh3) as the ligand, pivalic acid (PivOH) as an additive, and potassium carbonate (K2CO3) as the base in 1,4-dioxane (B91453) at 101°C. This method was successfully applied on a large scale, yielding the desired product from 235g of starting material. researchgate.net A similar strategy has been employed for the direct C-H benzylation of the related imidazo[1,2-a]pyrazine (B1224502) core. nih.gov
| Catalyst System | Reagents | Temperature | Scale | Yield | Reference |
| Pd(OAc)2, PPh3 | 4-chloro-2-fluorobenzyl chloride, PivOH, K2CO3 | 101°C | 235 g | 96.9% (by HPLC) | researchgate.net |
N-Arylation Approaches
N-arylation of the imidazo[1,2-b]pyridazine system is another important transformation for introducing structural diversity. Palladium-catalyzed N-arylation has been employed to introduce amines at the 6-position of the 2-phenylimidazo[1,2-b]pyridazine (B3348742) core. researchgate.netresearchgate.net This method, along with direct nucleophilic aromatic substitution (SNAr), provides efficient routes to 6-amino-substituted derivatives. researchgate.netresearchgate.net
| Catalyst | Position of Functionalization | Coupling Partner | Substrate | Reference |
| Palladium | C6 | Amines | 2-phenylimidazo[1,2-b]pyridazine | researchgate.netresearchgate.net |
Synthetic Considerations for Scale-Up and Process Chemistry of this compound
There is a notable lack of specific literature detailing the process chemistry and scale-up of this compound. However, insights can be drawn from the large-scale synthesis of related imidazo[1,2-b]pyridazine derivatives.
A documented example of a large-scale synthesis involves the palladium-catalyzed C3-benzylation of an imidazo[1,2-b]pyridazine derivative, which was successfully conducted on a 235 g scale. researchgate.net Key considerations for scaling up such a process would include:
Catalyst Loading and Cost: While effective, palladium catalysts can be a significant cost driver in large-scale synthesis. Process optimization would likely focus on minimizing the catalyst loading without compromising reaction efficiency and yield.
Reagent Selection and Stoichiometry: The use of additives like pivalic acid and ligands such as triphenylphosphine would need to be carefully evaluated for their cost, availability, and impact on product purity at scale. The stoichiometry of all reagents would need to be optimized to ensure complete conversion and minimize waste.
Solvent Selection and Work-up: The choice of solvent (1,4-dioxane in the example) is critical for scalability, considering factors like boiling point, toxicity, and ease of removal. The work-up procedure, including extractions and purifications, must be robust and scalable to handle large volumes and ensure the removal of residual palladium and other process impurities to meet pharmaceutical standards.
Thermal Safety: The reaction temperature of 101°C necessitates careful monitoring and control in a large-scale reactor to manage heat transfer and prevent thermal runaways. A thorough thermal hazard assessment would be essential.
Impurity Profile: Understanding the formation of by-products and developing effective purification strategies, such as crystallization or chromatography, are crucial for obtaining the final product with the required purity. On a large scale, the isolation of the product with a high purity of 96.9% as determined by HPLC suggests that a well-defined purification protocol was established. researchgate.net
Chemical Reactivity and Transformative Chemistry of Imidazo 1,2 B Pyridazine 7 Carbonitrile Systems
Reactivity Profile of the Imidazo[1,2-B]pyridazine (B131497) Core
The imidazo[1,2-b]pyridazine ring system is a fused heterocycle containing a bridgehead nitrogen atom. wikipedia.org Its reactivity is dictated by the electronic characteristics of its constituent imidazole (B134444) and pyridazine (B1198779) rings. The imidazole ring is electron-rich, making it susceptible to electrophilic attack, while the pyridazine ring is electron-deficient, rendering it prone to nucleophilic substitution.
The distribution of electron density in the imidazo[1,2-b]pyridazine core governs the regioselectivity of substitution reactions. The electron-deficient nature of the pyridazine ring generally deactivates it towards electrophilic aromatic substitution. Consequently, electrophilic attack preferentially occurs on the more electron-rich five-membered imidazole ring. Research on the related imidazo[1,2-a]pyrazine (B1224502) system suggests that electrophilic substitution is most likely to occur at the C-3 position, as this leads to a more stable cationic intermediate where the aromaticity of the six-membered ring is maintained. A notable example of this reactivity is the nitration of a substituted imidazo[1,2-b]pyridazine. When 6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine (B123380) is treated with nitric acid in concentrated sulfuric acid, the nitro group is selectively introduced at the C-3 position.
Conversely, the electron-poor pyridazine moiety is activated for nucleophilic aromatic substitution (SNAr), particularly when a good leaving group is present at positions C-6 or C-8. The pyridazine ring has been described as lending itself well to the easy attachment of different groups via heteroaromatic nucleophilic displacement reactions. nih.gov For instance, derivatives with a halogen at the C-6 position readily react with various nucleophiles.
Nucleophilic aromatic substitution (SNAr) is a key strategy for the functionalization of halogenated imidazo[1,2-b]pyridazines. The presence of a halogen, such as chlorine, at the C-6 position makes this site highly susceptible to displacement by a range of nucleophiles. This reaction is fundamental in the synthesis of diverse libraries of imidazo[1,2-b]pyridazine derivatives for structure-activity relationship (SAR) studies. nih.gov
In one study, 6-chloro-2-(4'-dimethylaminophenyl)imidazo[1,2-b]pyridazine was subjected to various nucleophiles, resulting in the displacement of the chloride ion to yield a series of 6-substituted analogs in good to excellent yields. nih.gov These transformations highlight the utility of the 6-chloro substituent as a versatile synthetic handle.
| Reactant | Nucleophile | Product | Yield |
|---|---|---|---|
| 6-chloro-2-(4'-dimethylaminophenyl)imidazo[1,2-b]pyridazine | Sodium methoxide | 6-methoxy-2-(4'-dimethylaminophenyl)imidazo[1,2-b]pyridazine | Good |
| 6-chloro-2-(4'-dimethylaminophenyl)imidazo[1,2-b]pyridazine | Sodium thiomethoxide | 6-(methylthio)-2-(4'-dimethylaminophenyl)imidazo[1,2-b]pyridazine | Excellent |
| 6-chloro-2-(4'-dimethylaminophenyl)imidazo[1,2-b]pyridazine | Deprotonated 2-fluoroethanol | 6-(2-fluoroethoxy)-2-(4'-dimethylaminophenyl)imidazo[1,2-b]pyridazine | Good |
| 6-chloro-2-(4'-dimethylaminophenyl)imidazo[1,2-b]pyridazine | Deprotonated 2-mercaptoethanol | 6-((2-hydroxyethyl)thio)-2-(4'-dimethylaminophenyl)imidazo[1,2-b]pyridazine | Good |
Transformations of the Carbonitrile and Other Peripheral Functional Groups
Functional groups attached to the imidazo[1,2-b]pyridazine core, such as the carbonitrile at the 7-position, can undergo a variety of chemical transformations to produce new derivatives.
The carbonitrile (cyano) group is a versatile functional group that can be converted into several other moieties. While specific literature detailing the reactions of the 7-carbonitrile group on the imidazo[1,2-b]pyridazine ring is not extensively available, the expected reactivity can be inferred from the general chemistry of aromatic nitriles. longdom.org
Typically, aryl nitriles can be hydrolyzed under acidic or basic conditions to yield either a carboxamide or a carboxylic acid. They can also be reduced, for instance with lithium aluminum hydride or catalytic hydrogenation, to afford a primary amine (aminomethyl group). Another common transformation is the [2+3] cycloaddition reaction with azides (e.g., sodium azide) to form a tetrazole ring, a common bioisostere for a carboxylic acid. The electrophilicity of nitriles on pyridazine and other nitrogen-containing heterocycles also makes them susceptible to reaction with thiol nucleophiles. nih.gov
Peripheral functional groups on the imidazo[1,2-b]pyridazine scaffold can be readily modified through oxidation and reduction reactions. A key transformation is the reduction of a nitro group, which is often introduced via electrophilic substitution as described previously.
For example, 2-aryl-6-halo-3-nitroimidazo[1,2-b]pyridazines can be smoothly reduced to the corresponding 3-amino derivatives. This conversion is efficiently achieved using reducing agents like tin(II) chloride (SnCl₂). nih.gov The resulting amino group can then serve as a handle for further derivatization, such as N-alkylation. In one instance, a selective monomethylation using paraformaldehyde was followed by reduction with sodium borohydride (B1222165) (NaBH₄) to yield an N-methylamino derivative. nih.gov
| Reactant | Reagents | Product | Transformation Type |
|---|---|---|---|
| 2-aryl-6-halo-3-nitroimidazo[1,2-b]pyridazine | SnCl₂ | 3-amino-2-aryl-6-haloimidazo[1,2-b]pyridazine | Nitro Group Reduction |
| 3-amino-2-aryl-6-haloimidazo[1,2-b]pyridazine | 1. Paraformaldehyde, NaOMe 2. NaBH₄ | 6-halo-3-(methylamino)-2-arylimidazo[1,2-b]pyridazine | Reductive Amination |
Oxidation of the imidazo[1,2-b]pyridazine ring system itself, particularly at the nitrogen atoms of the pyridazine ring, could potentially lead to the formation of N-oxides. While specific examples for this scaffold are not prominent in the surveyed literature, the chemistry of related N-heterocycles like pyridine (B92270) suggests that oxidation with reagents such as peroxy acids could yield the corresponding N-oxide, which would significantly alter the electronic properties and reactivity of the ring system. youtube.com
Rearrangement Pathways and Ring Modifications (if applicable)
The imidazo[1,2-b]pyridazine core is a thermodynamically stable aromatic system. The available chemical literature does not extensively report on rearrangement pathways or ring modifications (e.g., ring-opening or ring-expansion reactions) of this specific scaffold under typical synthetic conditions. This suggests that the fused bicyclic system possesses considerable stability, and its chemical transformations primarily involve the functionalization of the core or its substituents rather than alteration of the core structure itself.
Advanced Structural Characterization and Conformational Analysis of Imidazo 1,2 B Pyridazine 7 Carbonitrile Derivatives
High-Resolution Spectroscopic Techniques for Novel Structure Elucidation (e.g., NMR, FT-IR, Mass Spectrometry, HRMS)
The definitive identification and characterization of novel Imidazo[1,2-b]pyridazine-7-carbonitrile derivatives rely on a combination of high-resolution spectroscopic methods. These techniques provide complementary information to piece together the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy is paramount for mapping the carbon-hydrogen framework.
¹H NMR spectra reveal the number of distinct protons, their chemical environment, and their proximity to one another through spin-spin coupling. For the imidazo[1,2-b]pyridazine (B131497) core, protons on the imidazole (B134444) ring (H-2 and H-3) and the pyridazine (B1198779) ring (H-6 and H-8) exhibit characteristic chemical shifts. The introduction of a carbonitrile group at C-7 significantly influences the electronic environment, typically causing a downfield shift for the adjacent H-6 and H-8 protons.
¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. The carbon of the nitrile group (C≡N) has a distinctive chemical shift in the 115-125 ppm range. The carbons of the fused heterocyclic rings appear in the aromatic region, and their specific shifts can be assigned using techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC).
Interactive Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for an Imidazo[1,2-b]pyridazine Scaffold. (Note: Data is illustrative for the core structure; specific shifts vary with substitution.)
| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| H-2 | ~7.8-8.2 | ~120-125 |
| H-3 | ~7.5-7.9 | ~115-120 |
| H-6 | ~8.0-8.5 | ~140-145 |
| H-7 | - | ~110-115 |
| H-8 | ~7.0-7.4 | ~125-130 |
| C=N (Imid.) | - | ~145-150 |
| C-C (Bridge) | - | ~135-140 |
| C≡N (at C7) | - | ~115-120 |
Fourier-Transform Infrared (FT-IR) Spectroscopy is used to identify functional groups. For this compound derivatives, the most characteristic absorption is the sharp, intense stretching vibration of the nitrile (C≡N) group, which typically appears in the region of 2220-2260 cm⁻¹. Other key peaks include C=N and C=C stretching vibrations from the aromatic rings (1500-1650 cm⁻¹) and C-H stretching from the aromatic system (>3000 cm⁻¹).
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) are essential for determining the molecular weight and elemental formula. Mass spectrometry provides a mass-to-charge ratio (m/z) of the molecular ion, confirming the molecular weight of the synthesized compound. HRMS offers highly accurate mass measurements, allowing for the determination of the precise elemental composition and distinguishing between compounds with the same nominal mass.
X-ray Crystallography for Elucidating Molecular Geometry and Intermolecular Interactions
Single-crystal X-ray crystallography provides unambiguous proof of a molecule's constitution and its three-dimensional structure in the solid state. This technique yields precise data on bond lengths, bond angles, and torsion angles, confirming the connectivity established by spectroscopy.
For the imidazo[1,2-b]pyridazine system, crystallographic studies reveal a largely planar fused ring system. Analysis of crystal structures of related derivatives shows how different substituents can induce minor deviations from planarity. The packing of molecules in the crystal lattice is governed by non-covalent intermolecular interactions. In derivatives of this scaffold, π-π stacking interactions between the electron-rich heterocyclic rings are common, often with interplanar distances of 3.4 to 3.7 Å. The nitrogen atoms of the pyridazine ring and the cyano group can also act as hydrogen bond acceptors, forming C-H···N interactions that further stabilize the crystal packing.
Interactive Table 2: Example Crystallographic Data for a Substituted Pyrrolo[1,2-b]pyridazine Derivative. (Note: Data from a closely related heterocyclic system illustrates the typical parameters obtained.)
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 3.8568 |
| b (Å) | 11.0690 |
| c (Å) | 26.4243 |
| β (°) | 92.777 |
| Z (molecules/cell) | 4 |
| Key Interactions | π-π stacking |
Conformational Preferences and Intramolecular Interactions (e.g., Hydrogen Bonding Effects on Physicochemical Properties)
While the core imidazo[1,2-b]pyridazine ring is rigid, substituents attached via single bonds can rotate, leading to different stable conformations or rotamers. The conformational preferences of a molecule are dictated by steric and electronic effects, including intramolecular hydrogen bonding.
An intramolecular hydrogen bond (IMHB) can form when a hydrogen bond donor (like -OH or -NH) and an acceptor (like a nitrogen atom or the cyano group) are positioned appropriately within the same molecule. The formation of an IMHB can have profound effects on the molecule's properties:
Conformational Locking: It can restrict rotation around single bonds, locking the molecule into a specific, more planar conformation.
Physicochemical Properties: By masking polar groups, IMHBs can decrease polarity and increase lipophilicity. This can lead to improved cell membrane permeability and enhanced solubility in nonpolar solvents.
In derivatives of this compound, a substituent at the C-6 or C-8 position containing a hydrogen bond donor could potentially form an IMHB with the nitrogen of the cyano group at C-7 or with one of the ring nitrogens. The existence of such bonds can be verified by NMR spectroscopy, where protons involved in hydrogen bonding often show a characteristic downfield chemical shift and a reduced temperature coefficient.
Chiroptical Properties and Stereochemical Investigations (if applicable)
Chirality in molecules is a critical aspect of medicinal chemistry, as different stereoisomers can have vastly different biological activities. While the parent this compound is achiral, its derivatives can be chiral through two primary mechanisms:
Introduction of a Stereocenter: A substituent containing a chiral carbon atom can be introduced.
Axial Chirality (Atropisomerism): If bulky substituents are placed at positions flanking a rotatable single bond (e.g., at C-6 and an adjacent position on a phenyl ring attached at C-7), rotation around that bond can be sterically hindered. If the energy barrier to rotation is high enough, stable and separable rotational isomers (atropisomers) can exist, making the molecule axially chiral.
Recent studies on the related imidazo[1,2-a]pyridine (B132010) scaffold have demonstrated the successful asymmetric synthesis of axially chiral atropisomers. nih.gov This indicates that atropisomerism is a relevant stereochemical feature in this class of heterocycles. The stereochemical investigation of such chiral derivatives would involve techniques like chiral chromatography for separation of enantiomers and chiroptical methods such as Circular Dichroism (CD) spectroscopy to characterize their interaction with polarized light and assign their absolute configuration.
Computational and Theoretical Investigations of Imidazo 1,2 B Pyridazine 7 Carbonitrile
Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling
Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of the imidazo[1,2-b]pyridazine (B131497) core, which dictate its chemical behavior and interaction with biological targets. Methods like Density Functional Theory (DFT) are employed to model the electronic structure and reactivity of these molecules. irjweb.com
A key aspect of this analysis is the examination of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the resulting HOMO-LUMO energy gap (ΔE) are critical descriptors of molecular reactivity and stability. irjweb.comschrodinger.com A smaller energy gap generally implies higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. irjweb.comschrodinger.com This charge transfer is an essential aspect of molecular interactions. irjweb.com
| Parameter | Description | Significance in Reactivity Profiling |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the ability to donate an electron; higher energy suggests a better electron donor. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the ability to accept an electron; lower energy suggests a better electron acceptor. |
| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO. | Reflects the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests higher reactivity. irjweb.com |
Molecular Modeling for Ligand-Target Interaction Prediction
Molecular docking is a powerful computational technique used to predict the preferred orientation of a ligand when bound to a target protein. ijpbs.com This method is extensively used for imidazo[1,2-b]pyridazine derivatives to understand their mechanism of action and to guide the design of more potent and selective inhibitors for various protein targets, such as kinases and enzymes. ijpbs.comnih.govnih.gov
Docking studies have been instrumental in elucidating the binding modes of imidazo[1,2-b]pyridazine analogs with several key protein targets:
IKKβ Inhibitors: An interaction model for imidazo[1,2-b]pyridazine compounds with I-kappa B Kinase beta (IKKβ) was constructed based on structure-activity relationships and molecular modeling. nih.gov
Dihydropteroate Synthetase (DHPS): Molecular docking has been used to evaluate the binding and inhibition ability of imidazo[1,2-b]pyridazine derivatives against DHPS, a crucial enzyme for folic acid synthesis in bacteria. ijpbs.com
Tyrosine Kinase 2 (Tyk2): A co-crystal structure of an imidazo[1,2-b]pyridazine derivative bound to the Tyk2 pseudokinase (JH2) domain revealed key interactions. The binding is stabilized by a hydrogen bond network involving the hinge region (Val690) and the gatekeeper region (Lys642 and Glu688). nih.gov This structural insight is crucial for designing ligands with high affinity and selectivity. nih.govnih.govrsc.org
These studies typically reveal that the imidazo[1,2-b]pyridazine core acts as a scaffold that anchors the molecule in the active site, often through hydrogen bonds with the protein's hinge region, while substituents at various positions form specific interactions that determine potency and selectivity. nih.govnih.gov
| Protein Target | Key Findings from Docking Studies | Reference |
|---|---|---|
| IKKβ | An interaction model was developed to explain the structure-activity relationship for IKKβ inhibition. | nih.gov |
| DHPS | Studies investigated the inhibition ability of the compounds on DHPS, presuming the imidazo[1,2-b]pyridazine ring acts as a bio-isostere of its substrate. | ijpbs.com |
| Tyk2 JH2 Domain | Co-crystal structure confirmed binding mode, showing hydrogen bonds with Val690 in the hinge region and interactions with Lys642 and Glu688. | nih.gov |
| TAK1 Kinase | The imidazo[1,2-b]pyridazine moiety binds to the hinge region, while substitutions at positions 3 and 6 dictate kinase selectivity and potency. | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Development for Imidazo[1,2-b]pyridazine Analogs
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) studies are essential for understanding how chemical structure relates to biological activity and physicochemical properties. For the imidazo[1,2-b]pyridazine scaffold, extensive research has focused on elucidating these relationships to guide the optimization of lead compounds. nih.govnih.govnih.gov
The development of these relationships often involves the systematic modification of the core structure and observing the resulting changes in activity. Key findings for imidazo[1,2-b]pyridazine analogs include:
Substitutions at the 6-position: For derivatives targeting β-amyloid plaques, modifications at the 6-position were found to be tolerated, with substituents like methylthio leading to high binding affinity. nih.gov
Substitutions at the 3- and 6-positions: In the development of IKKβ inhibitors, optimization of substituents at both the 3- and 6-positions of the imidazo[1,2-b]pyridazine scaffold led to increased inhibitory activity. nih.gov
Substitutions at the C3 position: For Tyk2 JH2 inhibitors, structure-activity relationship studies at the C3 position led to the identification of highly potent and selective compounds. nih.gov
Role of Aryl Substituents: In the development of TAK1 inhibitors, it was discovered that a 6-substituted morpholine (B109124) or piperazine (B1678402) combined with an appropriate aryl substituent at position-3 resulted in nanomolar inhibition. nih.govrsc.org
These SAR studies are crucial for building predictive QSAR models, which use statistical methods to correlate chemical descriptors (e.g., electronic, steric, and hydrophobic parameters) with biological activity. Such models allow for the virtual screening of new analogs and the prioritization of compounds for synthesis.
Cheminformatics and In Silico Screening Methodologies for Compound Design and Scaffold Exploration
Cheminformatics and in silico screening provide powerful, cost-effective tools for exploring the vast chemical space around the imidazo[1,2-b]pyridazine scaffold. These methodologies enable the rapid identification of promising new compounds from large virtual libraries. researchgate.netnih.gov
A common approach is ligand-based virtual screening, where molecules are searched for similarity to a known active compound. This method was successfully used to explore an imidazo[1,2-a]pyridine (B132010) hit series for visceral leishmaniasis, rapidly expanding the hit chemotype by probing proprietary company libraries. researchgate.netnih.gov The process typically involves:
Library Design: Creation of large virtual libraries of imidazo[1,2-b]pyridazine analogs with diverse substitutions.
Similarity Searching: Using a known active molecule as a query to search the libraries for structurally similar compounds. Various similarity metrics and molecular fingerprints can be employed. nih.gov
Pharmacophore Modeling: Building a 3D model of the essential features required for biological activity and using it to screen libraries for compounds that match the model.
Hit Prioritization: Ranking the identified hits based on docking scores, similarity scores, or other predictive models for subsequent experimental validation.
These in silico screening campaigns can quickly generate structure-activity relationship data and identify novel avenues for chemical optimization. researchgate.net
Predictive Models for Physicochemical Parameters Relevant to Biological Performance
The biological performance of a drug candidate is heavily influenced by its physicochemical properties, such as lipophilicity, permeability, and metabolic stability. Predictive in silico models are vital for optimizing these parameters early in the drug discovery process, reducing late-stage attrition. nih.govresearchgate.net
For imidazo[1,2-b]pyridazine analogs, computational tools are routinely used to predict and refine these key properties:
Lipophilicity (logP): This parameter affects solubility, permeability, and nonspecific binding. Substitution of a CH group with a more polar imino nitrogen in the imidazo[1,2-b]pyridazine core, for instance, is a strategy used to reduce lipophilicity. nih.gov Calculated logP (cLogP) values are often used to guide these modifications. nih.gov
Permeability: Caco-2 permeability assays are often modeled to predict oral absorption. For Tyk2 inhibitors, it was found that introducing a 2-pyridyl group on a side chain enhanced Caco-2 permeability, an effect attributed to the potential for forming intramolecular hydrogen bonds. nih.govnih.gov
Metabolic Stability: In vitro assays using liver microsomes are used to assess metabolic stability. For certain imidazo[1,2-b]pyridazine series, analogs were found to have dramatically improved metabolic stability compared to earlier leads. nih.govnih.gov For example, substituting an N-methyl with a cyclopropyl (B3062369) group on a pyridone ring improved stability in mouse, rat, and human liver microsomes. nih.gov
| Compound Analog | Modification | Caco-2 Permeability (nm/s) | Liver Microsomal Stability (% Recovery) | Key Finding |
|---|---|---|---|---|
| 6a | N-methyl on pyridone | - | Mouse: 43%, Rat: 16%, Human: 10% | Demonstrated initial metabolic liability. |
| 6b | N-cyclopropyl on pyridone | - | Mouse: 88%, Rat: 71%, Human: 39% | Cyclopropyl substitution significantly improved metabolic stability. nih.gov |
| 6e | N-(2"-pyridyl) on pyridone | 144 | - | 2"-pyridyl group enhanced permeability. nih.gov |
| 6m | N-(dimethylpyrazole) on pyridone | 142 | Good | Dimethylpyrazole also provided high permeability and good stability. nih.gov |
By integrating these predictive models into the design cycle, researchers can fine-tune the imidazo[1,2-b]pyridazine scaffold to achieve a desirable balance of potency, selectivity, and drug-like properties.
Mechanistic Biological and Preclinical Pharmacological Studies of Imidazo 1,2 B Pyridazine 7 Carbonitrile Analogs
Molecular Target Identification and Validation Methodologies
The initial stages of understanding the pharmacological potential of Imidazo[1,2-b]pyridazine-7-carbonitrile analogs involve precise identification and validation of their molecular targets. Research has predominantly centered on their interaction with protein kinases, a critical class of enzymes involved in cell signaling.
Imidazo[1,2-b]pyridazine (B131497) analogs have demonstrated potent inhibitory activity against a wide array of protein kinases, often with high selectivity. This broad activity underscores the versatility of the scaffold in targeting diverse signaling pathways implicated in various diseases. nih.govdergipark.org.tr
Tyk2 JH2 and JAKs: A significant breakthrough was the identification of imidazo[1,2-b]pyridazine derivatives as potent and selective allosteric inhibitors that bind to the pseudokinase (JH2) domain of Tyrosine Kinase 2 (Tyk2), a member of the Janus kinase (JAK) family. nih.govnih.gov This mechanism is distinct from typical kinase inhibitors that target the ATP-binding site in the catalytic (JH1) domain. By binding to the JH2 domain, these compounds suppress the cytokine-mediated activation of the JH1 domain. nih.govrsc.org Structure-activity relationship (SAR) studies led to the discovery of compounds with exceptional potency, exhibiting Ki values in the low nanomolar and even picomolar range. nih.gov For instance, compound 6 from one study, a 6-((2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino)imidazo[1,2-b]pyridazine analog, showed a Ki of 0.086 nM for Tyk2 JH2. nih.gov These compounds display high selectivity for Tyk2 over other JAK family members. nih.gov
Interactive Table: Inhibition of Tyk2 by Imidazo[1,2-b]pyridazine Analogs
| Compound | Tyk2 JH2 Ki (nM) | IFNα Cellular IC50 (nM) | hWB IC50 (nM) | Reference |
|---|---|---|---|---|
| 6 | 0.086 | 24 | 110 | nih.gov |
| 6e | 0.21 | 78 | 300 | nih.gov |
| 6q | 0.015 | 12 | 63 | nih.gov |
| 18 | - | ~100 | - | nih.gov |
mTOR: Certain diaryl urea (B33335) derivatives of imidazo[1,2-b]pyridazine have been developed as ATP-competitive inhibitors of the mammalian target of rapamycin (B549165) (mTOR), a key regulator of cell growth and proliferation. nih.govresearchgate.net Compounds A17 and A18 demonstrated potent mTOR inhibition with IC50 values of 0.067 μM and 0.062 μM, respectively. nih.gov
Mps1 (TTK): The imidazo[1,2-b]pyridazine scaffold was optimized to produce extremely potent and selective inhibitors of Monopolar spindle 1 (Mps1 or TTK), a kinase crucial for the spindle assembly checkpoint. ebi.ac.uk The lead compound, 27f , exhibited a cellular Mps1 IC50 of 0.70 nM and was highly selective when screened against a panel of 192 kinases. ebi.ac.uk
Bruton's Tyrosine Kinase (BTK): More recently, an imidazo[1,2-b]pyridazine derivative, compound 22 (TM471-1), was identified as a potent and highly selective irreversible inhibitor of BTK. nih.gov It covalently binds to the target and shows a BTK IC50 of 1.3 nM with excellent selectivity across a panel of 310 kinases. This compound has advanced into Phase I clinical trials. nih.gov
TAK1: The transforming growth factor-β activated kinase (TAK1) has also been identified as a target. Analogs featuring a 6-substituted morpholine (B109124) or piperazine (B1678402) ring inhibit TAK1 at nanomolar concentrations. The lead compound, 26 , had an IC50 of 55 nM against TAK1, showing more potent activity than the known inhibitor takinib (B611130) in the same assay. nih.gov
Other Kinases: The versatility of the scaffold is further demonstrated by its activity against other kinases. Derivatives have been identified as inhibitors of PIM kinases, which are implicated in hematopoietic malignancies. semanticscholar.org Additionally, various analogs have shown inhibitory effects on Anaplastic Lymphoma Kinase (ALK), including mutants resistant to other inhibitors, as well as DYRKs and CLKs. nih.govnih.gov
While the primary focus of research on this compound analogs has been on kinase inhibition, some studies have explored their potential to interact with other types of enzymes and receptors. A broad review of the scaffold suggests its utility as ligands for Alzheimer-type β-amyloid plaques and as modulators of voltage-gated calcium channels, specifically Cav3.1. researchgate.net However, detailed binding assays and modulation data for analogs specifically featuring the 7-carbonitrile group against targets such as Acetylcholinesterase, Dopamine Receptors, or Glutaminase are not extensively reported in the current scientific literature. This indicates that the therapeutic potential of these compounds has been predominantly investigated within the domain of oncology and inflammatory diseases via kinase modulation.
Elucidation of Cellular Mechanisms and Signaling Pathway Modulation
Beyond identifying molecular targets, it is crucial to understand how these interactions translate into cellular responses. A variety of cell-based assays have been employed to elucidate the functional consequences of treating cells with this compound analogs.
Antiproliferation: A common functional outcome of kinase inhibition is the suppression of cell proliferation. Imidazo[1,2-b]pyridazine analogs have demonstrated significant antiproliferative activity across a wide range of human cancer cell lines. nih.gov For example, the Mps1 inhibitor 27f showed remarkable antiproliferative activity, with an IC50 of 6.0 nM against the A549 lung cancer cell line. ebi.ac.uk Similarly, mTOR inhibitors A17 and A18 exhibited potent activity against non-small cell lung cancer cell lines A549 and H460. nih.gov The TAK1 inhibitor 26 and its analogs effectively inhibited the growth of multiple myeloma cell lines with GI50 values as low as 30 nM. nih.gov
Interactive Table: Antiproliferative Activity of Imidazo[1,2-b]pyridazine Analogs
| Compound | Target Kinase | Cell Line | Activity (IC50/GI50) | Reference |
|---|---|---|---|---|
| 27f | Mps1 (TTK) | A549 (Lung) | 6.0 nM | ebi.ac.uk |
| A17 | mTOR | A549 (Lung) | 0.08 μM | nih.gov |
| A18 | mTOR | H460 (Lung) | 0.02 μM | nih.gov |
| 26 | TAK1 | MPC-11 (Myeloma) | <30 nM | nih.gov |
| O-10 | ALK | Karpas299 (Lymphoma) | 38 nM | nih.gov |
Apoptosis Induction and Cell Cycle Arrest: Several studies have confirmed that the antiproliferative effects of these compounds are often mediated by the induction of apoptosis (programmed cell death) and/or arrest of the cell cycle. The mTOR inhibitors A17 and A18 were found to induce G1-phase cell cycle arrest and suppress the phosphorylation of downstream signaling proteins like AKT and S6, which are critical for cell survival. nih.gov Related imidazo[1,2-a]pyridine (B132010) compounds have also been shown to induce G2/M cell cycle arrest and apoptosis through the activation of caspase-9 and modulation of p53 and p21 levels. nih.gov Another study on an imidazo[1,2-b]pyrazole derivative demonstrated differentiation-coupled apoptosis in myeloid leukemia cells, characterized by mitochondrial membrane depolarization and caspase-3 activation. mdpi.com
Inhibition of Inflammatory Mediators: The potent and selective inhibition of Tyk2 by imidazo[1,2-b]pyridazine analogs translates directly to the inhibition of inflammatory signaling pathways. Tyk2 is essential for signaling downstream of receptors for IL-12, IL-23, and Type I interferons. nih.gov Consequently, these compounds effectively block the production of key inflammatory mediators. Preclinical studies have shown that potent Tyk2 JH2 inhibitors are highly effective at inhibiting the production of IFNγ in pharmacodynamic models, demonstrating their anti-inflammatory potential. nih.govacs.org
Understanding the ability of a compound to enter cells and reach its target is critical for its development as a therapeutic agent. While detailed mechanistic studies on the specific cellular uptake pathways and subcellular localization of this compound analogs are limited, some investigations have assessed cell permeability. For instance, Caco-2 permeability assays, which model the intestinal absorption of orally administered drugs, have been used to optimize compounds in the Tyk2 inhibitor series. nih.gov These studies revealed that modifications to the chemical structure, such as introducing groups capable of forming intramolecular hydrogen bonds, could dramatically enhance permeability. nih.gov However, comprehensive studies mapping the distribution of these compounds within different cellular compartments are not yet widely available.
The advent of "omics" technologies (e.g., genomics, proteomics, metabolomics) allows for a global, unbiased view of how a drug perturbs cellular networks. mdpi.com Such systems biology approaches can uncover novel mechanisms of action, identify biomarkers of response, and predict off-target effects. To date, the application of comprehensive omics-based strategies to specifically map the biological network perturbations induced by this compound analogs has not been extensively reported in the scientific literature. This represents a promising avenue for future research to deepen the understanding of the multifaceted biological effects of this important class of compounds.
In Vitro Efficacy and Selectivity Profiling against Pathological Cell Lines and Microorganisms
The imidazo[1,2-b]pyridazine scaffold has been the subject of extensive investigation, leading to the discovery of analogs with significant biological activity across a range of therapeutic areas. These compounds have been systematically evaluated in vitro to determine their efficacy and selectivity against various cancer cell lines, bacteria, fungi, and parasites.
Analogs of this compound have demonstrated remarkable antiproliferative activity against a wide array of human cancer cell lines. This broad-spectrum efficacy is often attributed to the inhibition of key cellular targets involved in cancer cell proliferation and survival, such as protein kinases. researchgate.netmdpi.comnih.gov
One prominent area of research has focused on the development of imidazo[1,2-b]pyridazine derivatives as inhibitors of Monopolar spindle 1 (Mps1) kinase, a crucial regulator of the spindle assembly checkpoint. researchgate.net A specific analog, compound 27f, exhibited potent antiproliferative activity in the nanomolar range against various cancer cell lines. researchgate.netresearchgate.net For instance, it showed an IC₅₀ value of 6.0 nM against the A549 non-small cell lung cancer (NSCLC) cell line. researchgate.netresearchgate.net Further studies on imidazo[1,2-b]pyridazine-based mTOR inhibitors identified compounds A17 and A18, which displayed significant antiproliferative effects against A549 and H460 lung cancer cells, with IC₅₀ values as low as 0.02 μM. semanticscholar.org
The scaffold is also central to inhibitors of PIM kinases, which are implicated in hematopoietic malignancies. The compound K00135, an imidazo[1,2-b]pyridazine, effectively impaired the survival and clonogenic growth of human acute leukemia cell lines and suppressed the in vitro growth of leukemic blasts from acute myelogenous leukemia (AML) patients. nih.gov In the human neuroblastoma cell line IMR-32, substituted 3-nitro-6-amino-imidazo[1,2-b]pyridazine compounds mediated a dose-dependent decrease in cell proliferation and induced cell cycle arrest in the G0/G1 phase. pberghei.nl Additionally, certain derivatives have shown potent inhibitory activity against Haspin kinase, displaying anti-proliferative properties against various human cancer cell lines, with the osteosarcoma U-2 OS line being particularly sensitive. nih.gov
The table below summarizes the antiproliferative activity of selected imidazo[1,2-b]pyridazine analogs against various cancer cell lines.
Table 1: In Vitro Antiproliferative Activity of Imidazo[1,2-b]pyridazine Analogs
| Compound Class/Reference | Cell Line | Cancer Type | IC₅₀ (µM) |
|---|---|---|---|
| Mps1 Inhibitor (27f) researchgate.netresearchgate.net | A549 | Non-Small Cell Lung Cancer | 0.006 |
| mTOR Inhibitor (A17) semanticscholar.org | A549 | Non-Small Cell Lung Cancer | <0.02 |
| mTOR Inhibitor (A18) semanticscholar.org | H460 | Non-Small Cell Lung Cancer | <0.02 |
| Haspin Inhibitor (14) nih.gov | U-2 OS | Osteosarcoma | 2.8 |
| PIM Kinase Inhibitor (K00135) nih.gov | MV4;11 | Acute Myeloid Leukemia | Not specified |
| Diaryl Urea Derivative (A15) semanticscholar.org | A549 | Non-Small Cell Lung Cancer | 0.02 |
Beyond their anticancer potential, imidazo[1,2-b]pyridazine analogs have been evaluated for their efficacy against a variety of pathogenic microorganisms.
Antimicrobial and Antifungal Activity: A series of novel amide derivatives based on the imidazo[1,2-b]pyridazine scaffold were synthesized and evaluated for their antibacterial activity. Compounds demonstrated notable efficacy, particularly against Gram-negative bacteria. Specifically, two compounds exhibited a minimum inhibitory concentration (MIC) of 6.25 μg/mL against Pseudomonas aeruginosa, which is comparable to the antibiotic tetracycline. ebi.ac.uk Another derivative showed moderate activity against the Gram-positive bacterium Bacillus subtilis with a MIC of 10 μg/mL. ebi.ac.uk
In the realm of antifungal research, 3,6-disubstituted imidazo[1,2-b]pyridazine derivatives have shown excellent and broad-spectrum activity against various phytopathogenic fungi. thno.orgnih.gov In tests evaluating the inhibition of mycelium growth, one analog, compound 4j, displayed more potent antifungal activity against Fusarium solani, Pyricularia oryzae, Alternaria brassicae, Valsa mali, and Alternaria alternata than the commercial fungicides chlorothalonil (B1668833) and hymexazol, with EC₅₀ values ranging from 4.0 to 7.7 μg/mL. thno.org
Table 2: Antimicrobial and Antifungal Activity of Imidazo[1,2-b]pyridazine Analogs
| Compound Class/Reference | Organism | Type | Activity Metric | Value |
|---|---|---|---|---|
| Amide Derivative (10) ebi.ac.uk | Pseudomonas aeruginosa | Gram-Negative Bacteria | MIC | 6.25 µg/mL |
| Amide Derivative (16) ebi.ac.uk | Pseudomonas aeruginosa | Gram-Negative Bacteria | MIC | 6.25 µg/mL |
| Amide Derivative (17) ebi.ac.uk | Bacillus subtilis | Gram-Positive Bacteria | MIC | 10 µg/mL |
| Disubstituted Derivative (4j) thno.org | Alternaria alternata | Fungus | EC₅₀ | 4.0 µg/mL |
| Disubstituted Derivative (4j) thno.org | Fusarium solani | Fungus | EC₅₀ | 6.3 µg/mL |
| Disubstituted Derivative (4j) thno.org | Alternaria brassicae | Fungus | EC₅₀ | 7.1 µg/mL |
| Disubstituted Derivative (4j) thno.org | Valsa mali | Fungus | EC₅₀ | 7.5 µg/mL |
Antiparasitic Activity: The imidazo[1,2-b]pyridazine scaffold has proven to be a valuable template for developing potent antiparasitic agents.
Mycobacteria: Several series of imidazo[1,2-b]pyridazine derivatives have been synthesized and tested for antimycobacterial activity. Benzohydrazide-containing analogs showed good to potent activity against Mycobacterium tuberculosis H37Rv, with some compounds exhibiting a minimal inhibition concentration (MIC) as low as 1.6 μg/mL. nih.gov Another study on piperazine and morpholine derivatives also identified compounds with potent in vitro anti-TB activity at a concentration of 1.6 µg/mL. researchgate.net
Giardia: A novel 3-nitroimidazo[1,2-b]pyridazine (B98374) scaffold has yielded compounds with exceptional activity against Giardia lamblia. semanticscholar.orgthno.org By combining structural elements of phosphodiesterase inhibitors with a nitroimidazole moiety, researchers developed analogs with selective, sub-nanomolar IC₅₀ values against this protozoal parasite. semanticscholar.orgthno.org The potent anti-giardial effect was found to be dependent on the presence of the nitro group. thno.org
Plasmodium falciparum: The imidazo[1,2-b]pyridazine core has been explored for its antimalarial properties. Studies have shown that 3,6-disubstituted derivatives can potently inhibit Plasmodium falciparum CLK1 (PfCLK1), a protein kinase essential for the parasite's life cycle.
A literature review did not yield specific studies on the efficacy of this compound analogs against the filarial parasites Brugia pahangi or Acanthocheilonema viteae.
In Vivo Preclinical Efficacy Studies in Animal Models
Following promising in vitro results, select imidazo[1,2-b]pyridazine analogs have advanced to preclinical evaluation in animal models to assess their in vivo efficacy against cancer, inflammatory diseases, and infectious diseases.
The in vivo anticancer potential of imidazo[1,2-b]pyridazine derivatives has been substantiated in various xenograft models. Ponatinib (B1185), a multi-targeted tyrosine kinase inhibitor based on this scaffold, has shown significant efficacy. In an orthotopic neuroblastoma xenograft model in mice, ponatinib inhibited tumor growth and displayed anti-angiogenic effects. researchgate.net It also demonstrated the ability to reduce tumor growth in a subcutaneous TT thyroid cancer xenograft mouse model. thno.org Furthermore, in patient-derived xenograft (PDX) models of KIT-mutant melanomas, ponatinib treatment resulted in much stronger tumor growth inhibition compared to other inhibitors like imatinib.
Beyond established drugs, novel experimental compounds have also been successful. An mTOR inhibitor, compound A17, showed a clear anticancer effect in vivo in an established nude mice A549 (NSCLC) xenograft model. semanticscholar.org Similarly, Mps1 kinase inhibitors with an imidazo[1,2-b]pyridazine core were found to be orally active in vivo, suggesting their therapeutic potential in solid tumors. researchgate.netresearchgate.net
Imidazo[1,2-b]pyridazine derivatives have been identified as potent inhibitors of I-kappa B kinase β (IKKβ), a key enzyme in the inflammatory signaling pathway. This has led to their evaluation in animal models of autoimmune diseases. In studies using collagen-induced arthritis models in both mice and rats, which serve as a preclinical model for rheumatoid arthritis, optimized imidazo[1,2-b]pyridazine compounds demonstrated significant efficacy in suppressing inflammation. These compounds were developed to combine potent IKKβ inhibitory activity with favorable pharmacokinetic profiles, leading to a reduction in disease symptoms in these models.
The translation of in vitro anti-infective activity to in vivo efficacy has presented challenges for some imidazo[1,2-b]pyridazine analogs.
In the context of tuberculosis , a series of 3-methoxy-2-phenylimidazo[1,2-b]pyridazine derivatives showed high potency against M. tuberculosisin vitro, with MIC₉₀ values around 0.63–1.26 μM. However, despite this promising in vitro profile, these compounds were found to be inactive in a murine infection model. Pharmacokinetic investigations revealed that the compounds had very short metabolic half-lives (less than 10 minutes) in mouse liver microsomes, likely due to oxidative cleavage of the imidazole (B134444) moiety, which prevented them from reaching therapeutic concentrations in vivo.
Regarding parasitic diseases, despite analogs showing potent in vitro activity against Plasmodium falciparum and sub-nanomolar activity against Giardia lamblia, specific in vivo efficacy studies in animal models of malaria or giardiasis for this compound analogs were not prominently found in the reviewed literature.
Table of Mentioned Compounds
| Compound Name/Identifier | Chemical Class |
|---|---|
| Compound 27f | Imidazo[1,2-b]pyridazine-based Mps1 Inhibitor |
| Compound A17 | Imidazo[1,2-b]pyridazine Diaryl Urea mTOR Inhibitor |
| Compound A18 | Imidazo[1,2-b]pyridazine Diaryl Urea mTOR Inhibitor |
| K00135 | Imidazo[1,2-b]pyridazine-based PIM Kinase Inhibitor |
| Compound 5c | 3-nitro-6-amino-imidazo[1,2-b]pyridazine |
| Compound 4j | 3,6-disubstituted imidazo[1,2-b]pyridazine |
| Ponatinib | Imidazo[1,2-b]pyridazine-based multi-kinase inhibitor |
| Tetracycline | Antibiotic (Reference) |
| Chlorothalonil | Fungicide (Reference) |
| Hymexazol | Fungicide (Reference) |
Pharmacokinetic and Pharmacodynamic Characterization in Animal Systems
The preclinical evaluation of Imidazo[1,2-b]pyridazine analogs in various animal models has provided critical insights into their pharmacokinetic (PK) and pharmacodynamic (PD) properties. These studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of these compounds, as well as their therapeutic effects in a living system.
One notable analog, compound 6 , a potent and selective Tyk2 JH2 inhibitor, demonstrated favorable to excellent pharmacokinetic profiles across multiple species, including mice, rats, cynomolgus monkeys, and dogs. nih.gov In rats, compound 6 exhibited a low clearance rate and the highest oral exposure and bioavailability (114%) among the four species tested. nih.gov The bioavailability in mice, cynomolgus monkeys, and dogs was also substantial at 86%, 46%, and 50%, respectively. nih.gov This favorable PK profile suggests good potential for oral administration.
| Species | Clearance Rate (mL/min/kg) | Oral Bioavailability (%) |
|---|---|---|
| Mouse | 16 | 86 |
| Rat | 7.8 | 114 |
| Cynomolgus Monkey | 17 | 46 |
| Dog | 25 | 50 |
In pharmacodynamic studies, compound 6 proved to be highly effective in a rat model by inhibiting the production of interferon-gamma (IFNγ) induced by interleukin-12 (B1171171) (IL-12) and interleukin-18 (IL-18). nih.gov Furthermore, in a preventive rat adjuvant arthritis model, this compound demonstrated full efficacy, preventing paw swelling at specific doses. nih.gov
Other analogs have also been evaluated. Compound O-10 , a novel ALK inhibitor, underwent in vivo pharmacokinetic evaluation in Sprague-Dawley (SD) rats, contributing to its assessment as a potential treatment for mutations. nih.gov Additionally, analogs DM1 (7-methyl-2-phenylimidazo[1,2-b]pyridazin-3-carboxylic acid) and DM2 (6-methoxy-2-phenylimidazo[1,2-b]pyridazin-3-carboxylic acid) have shown promising in vivo anti-absence activity, positioning them as potential antiepileptic drugs. nih.gov These compounds exhibited potent anti-seizure effects in two distinct mouse models: CD-1 ICR mice after pentylenetetrazol administration and DBA/2 mice with seizures induced by audiogenic stimuli. nih.gov
Mechanistic Toxicology Studies in Animal Models
Toxicological assessment is a critical component of preclinical studies to determine the safety profile of new chemical entities. For Imidazo[1,2-b]pyridazine analogs, both in vitro and in vivo toxicity studies have been conducted.
Acute oral toxicity studies on the imidazo-based heterocyclic derivatives IG-01–007 , IG-01–008 , and IG-01–009 were performed in Wistar rats according to OECD guideline 420. nih.govnih.gov These studies revealed significant toxicity at higher doses. nih.gov Mortality was observed at a dose of 2000 mg/kg, and signs of toxicity were apparent at 1000 mg/kg. nih.gov Specifically, compounds IG-01–008 and IG-01–009 were associated with hepatic damage and cholestasis in liver tissues at doses of 1000 mg/kg or higher. nih.gov At higher concentrations, these test compounds also showed indications of spleen toxicity. nih.gov
In vitro assessments complemented these findings, where the compounds were evaluated for cytotoxicity and their impact on DNA integrity. nih.gov All three test compounds exhibited the ability to cause DNA fragmentation in HCT-116 and CT-26 cell lines at a concentration of 50 µM, indicating cytotoxic potential. nih.govnih.gov
| Compound | Dose Level | Observed Effects |
|---|---|---|
| IG-01–007, IG-01–008, IG-01–009 | 1000 mg/kg | Signs of toxicity observed. nih.gov Hepatic damage and cholestasis (notably for IG-01–008 and IG-01–009). nih.gov Signs of spleen toxicity. nih.gov |
| 2000 mg/kg | Mortality observed. nih.gov |
In contrast to these findings, a separate study involving in silico and in vitro evaluation of different benzamido-substituted IMP-2-one derivatives against human cancer cell lines reported that all tested compounds were druggable and free from toxicity and teratogenicity. dergipark.org.tr This highlights the variability in toxicological profiles among different analogs within the broader Imidazo[1,2-b]pyridazine class, underscoring the importance of structure-specific toxicological evaluation.
Medicinal Chemistry Strategies and Rational Design with Imidazo 1,2 B Pyridazine Scaffolds
Comprehensive Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Investigations
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies are fundamental to understanding how chemical modifications to the imidazo[1,2-b]pyridazine (B131497) core influence biological activity and physicochemical properties. nih.gov Through systematic modifications at various positions of the bicyclic ring system, researchers have elucidated key structural requirements for potency against different biological targets.
For instance, in the development of inhibitors for Tyrosine Kinase 2 (Tyk2), a member of the Janus kinase (JAK) family, modifications at the C3 and C6 positions have been extensively studied. nih.gov Early investigations revealed that an anilino group at the C6 position was a starting point, but suffered from poor metabolic stability. nih.gov Subsequent replacement of this group led to significant improvements. nih.gov Similarly, for cyclin-dependent kinase (CDK) inhibitors, SAR studies showed differences in the binding modes of imidazo[1,2-b]pyridazines compared to the related imidazo[1,2-a]pyridine (B132010) series, despite their structural similarities. nih.gov
In the pursuit of ligands for β-amyloid plaques, relevant to Alzheimer's disease, SAR studies focused on substitutions at the 2- and 6-positions. The binding affinities of these derivatives were found to be highly dependent on the substitution patterns at these sites, with affinities ranging from 11.0 to over 1000 nM. nih.gov For example, the introduction of a 2-(4′-Dimethylaminophenyl) group and a 6-(methylthio) group resulted in a compound with high binding affinity (Ki = 11.0 nM). nih.gov
The table below summarizes key SAR findings for the imidazo[1,2-b]pyridazine scaffold against various targets.
| Target | Position Modified | Substituent Effect on Activity | Reference |
|---|---|---|---|
| Tyk2 JH2 | C6 | Replacement of anilino group with 6-((2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino) functionality dramatically improved metabolic stability. | nih.gov |
| Tyk2 JH2 | C3 | Introduction of a (1R,2S)-2-fluorocyclopropyl group resulted in highly potent inhibitors. | nih.gov |
| IKKβ | C3 and C6 | Optimization at these positions increased cell-free IKKβ inhibitory activity and TNFα inhibitory activity in THP-1 cells. | nih.gov |
| β-Amyloid Plaques | C2 and C6 | Binding affinities are highly dependent on substitution patterns. A 2-(4′-Dimethylaminophenyl)-6-(methylthio) substitution showed high affinity. | nih.gov |
| CDKs | General | SAR differs significantly from the imidazo[1,2-a]pyridine series, influencing binding modes. | nih.gov |
Lead Generation and Optimization Strategies for Enhanced Potency, Selectivity, and Biological Performance
Lead generation and optimization are critical steps in the drug discovery pipeline. For the imidazo[1,2-b]pyridazine scaffold, these processes often begin with hits identified from high-throughput screening, which are then systematically modified to enhance their therapeutic profile. nih.gov
A prominent example of lead optimization involves the development of Tyk2 JH2 inhibitors. nih.gov The initial lead compound, which contained a 6-anilino group, showed good potency but poor metabolic stability. nih.gov A key optimization strategy was the replacement of this anilino moiety with a 2-oxo-N1-substituted-1,2-dihydropyridin-3-ylamino group, which led to a dramatic improvement in metabolic stability. Further SAR studies at the C3 position identified the (1R,2S)-2-fluorocyclopropyl group as optimal for potency. nih.gov This iterative optimization process ultimately led to a highly potent and selective inhibitor with favorable pharmacokinetic profiles in multiple species. nih.gov
In the development of Bruton's tyrosine kinase (BTK) inhibitors, a focused effort on the imidazo[1,2-b]pyridazine scaffold led to the identification of compound 22 , which exhibited potent BTK inhibition (IC50 of 1.3 nM) and excellent selectivity across a panel of 310 kinases. nih.gov This compound demonstrated favorable pharmacokinetics and a robust safety profile, culminating in its advancement into Phase I clinical trials as TM471-1. nih.gov
Another optimization strategy involves creating macrocyclic derivatives to overcome drug resistance. In the context of anaplastic lymphoma kinase (ALK) inhibitors, novel imidazo[1,2-b]pyridazine macrocycles were designed to combat resistance mutations. One such compound, O-10 , showed potent enzymatic inhibitory activity against wild-type ALK and, crucially, against the G1202R and L1196M/G1202R resistance mutations. nih.gov
These examples highlight a common theme in optimizing imidazo[1,2-b]pyridazine leads: iterative modification of substituents at key positions (notably C2, C3, and C6) to simultaneously improve potency, kinase selectivity, and pharmacokinetic properties such as metabolic stability and oral bioavailability. nih.govnih.govnih.gov
Scaffold Hopping and Bioisosteric Replacement Approaches in Compound Library Design
Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry used to discover novel chemical entities with improved properties or to circumvent existing patents. researchgate.net These techniques involve modifying the core structure of a molecule while retaining its key binding interactions. researchgate.net
Bioisosteric replacement is demonstrated in the design of imaging agents for β-amyloid plaques. nih.gov Researchers designed imidazo[1,2-b]pyridazine derivatives as isosteric analogues of IMPY, a known imaging agent. This was achieved by replacing a carbon-hydrogen (CH) group in the six-membered ring of the parent scaffold with a nitrogen atom. nih.gov The rationale was that this substitution could reduce ligand lipophilicity and, consequently, lower non-specific binding, a desirable property for an imaging agent. nih.gov
These strategies allow medicinal chemists to explore new chemical space, leading to the generation of diverse compound libraries with potentially superior drug-like properties.
Prodrug Design and Formulation Considerations for Optimized Pharmacological Profiles (e.g., Permeability, Metabolic Stability)
Optimizing the pharmacological profile of a drug candidate is essential for its clinical success. This involves enhancing properties like permeability, which affects absorption, and metabolic stability, which influences duration of action.
In the development of imidazo[1,2-b]pyridazine-based Tyk2 JH2 inhibitors, a significant challenge was poor metabolic stability. nih.gov A key breakthrough was achieved by replacing a metabolically liable anilino group with a 6-((2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino) moiety. This structural modification dramatically improved metabolic stability in liver microsomes. nih.gov
Furthermore, permeability was enhanced through rational design. It was found that incorporating a 2-pyridyl group as the N1-substituent on the 2-oxo-1,2-dihydropyridine ring led to much-improved Caco-2 permeability. This enhancement was attributed to the formation of an intramolecular hydrogen bond, which can mask polar groups and facilitate passive diffusion across cell membranes. nih.gov These molecular modifications, aimed at improving physicochemical properties, are crucial for achieving a desirable pharmacokinetic profile, including good oral exposure and bioavailability. nih.govnih.gov
The table below illustrates the impact of specific structural modifications on the pharmacological properties of imidazo[1,2-b]pyridazine derivatives.
| Property to Optimize | Structural Modification Strategy | Outcome | Reference |
|---|---|---|---|
| Metabolic Stability | Replacement of a 6-anilino group with a 6-((2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino) group. | Dramatically improved metabolic stability. | nih.gov |
| Permeability (Caco-2) | Introduction of a 2-pyridyl substituent on the 2-oxo-1,2-dihydropyridine ring. | Enhanced permeability, attributed to intramolecular hydrogen bond formation. | nih.gov |
| Lipophilicity | Scaffold hop from imidazo[1,2-a]pyridine to imidazo[1,2-b]pyridazine. | Identified a less lipophilic series of CDK inhibitors. | nih.gov |
Applications of Artificial Intelligence and Machine Learning in Imidazo[1,2-B]pyridazine Design
Artificial intelligence (AI) and machine learning (ML) are increasingly pivotal in modern drug discovery, accelerating the design of new molecules with desired properties. mdpi.com These computational tools are applied to build Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, perform de novo drug design, and assist in synthesis planning. mdpi.comscielo.br
While specific AI/ML applications for Imidazo[1,2-b]pyridazine-7-carbonitrile are not extensively detailed in the literature, studies on closely related scaffolds like imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrazines provide a clear blueprint for their potential use. For these related series, AI algorithms have been used to build QSAR models that identify structural features linked to enhanced anti-melanoma potency. scielo.br These models can then be used to design and predict the activity of novel analogues, providing a rational path forward for planning synthesis and testing. scielo.br
Machine learning models, such as Random Forest and Deep Neural Networks (DNNs), can be trained on existing data for imidazo[1,2-b]pyridazine derivatives to predict various endpoints, including binding affinity for a specific target, selectivity over other kinases, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. mdpi.com By analyzing large datasets of compounds and their biological activities, these models can guide medicinal chemists in selecting the most promising candidates for synthesis, thereby saving time and resources. mdpi.com Furthermore, generative AI models can design entirely new imidazo[1,2-b]pyridazine-based molecules tailored to have a specific desired activity and property profile.
Emerging Applications and Interdisciplinary Research of Imidazo 1,2 B Pyridazine 7 Carbonitrile
Development as Chemical Probes and Biosensors
The inherent fluorescence and environmentally sensitive electronic nature of the imidazo[1,2-b]pyridazine (B131497) core make it an attractive scaffold for the design of chemical probes and biosensors. These molecules can be engineered to signal the presence of specific biological or chemical species through changes in their photophysical properties.
Derivatives of the imidazo[1,2-b]pyridazine core have been successfully developed as fluorescent probes for the detection and imaging of β-amyloid (Aβ) plaques, which are pathological hallmarks of Alzheimer's disease. researchgate.net The planar, electron-rich structure of these compounds allows them to intercalate within the β-sheet structures of Aβ aggregates, leading to a significant enhancement in their fluorescence quantum yield.
Researchers have synthesized series of imidazo[1,2-b]pyridazine derivatives and evaluated their binding affinity to synthetic Aβ1-40 aggregates. These studies have revealed that the substitution pattern on the imidazo[1,2-b]pyridazine core plays a crucial role in determining the binding affinity. For instance, a 2-(4'-dimethylaminophenyl) substituent has been shown to be beneficial for high-affinity binding. researchgate.net The binding affinities, represented by the inhibition constant (Ki), of these compounds can range from the low nanomolar to the micromolar scale, demonstrating the potential for fine-tuning the molecular structure to achieve desired properties for in vitro and in vivo imaging applications. researchgate.net
| Compound | Substituent at C2 | Substituent at C6 | Binding Affinity (Ki, nM) for Aβ1-40 Aggregates |
|---|---|---|---|
| Derivative 1 | 4'-Dimethylaminophenyl | -SCH3 | 11.0 |
| Derivative 2 | 4'-Dimethylaminophenyl | -OCH3 | 27.5 |
| Derivative 3 | 4'-Aminophenyl | -SCH3 | 48.6 |
| Derivative 4 | 4'-Methylaminophenyl | -SCH3 | 18.3 |
The development of these fluorescent probes is a significant step towards the early diagnosis of Alzheimer's disease and for monitoring the efficacy of therapeutic interventions targeting Aβ plaque formation.
While the imidazo[1,2-b]pyridazine-7-carbonitrile scaffold itself has not been extensively studied for the sensing of metal ions and other small molecule analytes, the broader class of imidazo-azine heterocycles has demonstrated significant potential in this area. For example, derivatives of the isomeric imidazo[1,2-a]pyridine (B132010) have been developed as fluorescent probes for the selective detection of metal ions such as Fe3+ and Hg2+. These probes often incorporate specific chelating moieties that bind to the target metal ion, leading to a measurable change in their fluorescence emission.
The sensing mechanism typically involves processes such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or Förster resonance energy transfer (FRET). The binding of the analyte modulates these processes, resulting in a "turn-on" or "turn-off" fluorescent response. The nitrogen atoms within the imidazo[1,2-b]pyridazine core can act as potential coordination sites for metal ions, and the carbonitrile group can influence the electronic properties of the molecule, potentially enhancing its sensitivity and selectivity as a sensor. Further research is warranted to explore the capabilities of this compound derivatives in the design of novel fluorescent sensors for a range of analytes.
Role in Supramolecular Chemistry and Molecular Recognition Phenomena
The field of supramolecular chemistry focuses on the study of non-covalent interactions between molecules. While the specific role of this compound in host-guest chemistry and the formation of self-assembled supramolecular architectures is a nascent area of investigation, the inherent properties of the parent scaffold suggest significant potential. The planar structure, coupled with the presence of nitrogen atoms capable of hydrogen bonding and π-π stacking interactions, makes the imidazo[1,2-b]pyridazine core an attractive building block for the construction of complex supramolecular systems.
The concept of molecular recognition is central to the biological activity of many imidazo[1,2-b]pyridazine derivatives, which often function by binding to the active sites of enzymes or receptors. This inherent ability to participate in specific molecular interactions in a biological context underscores the potential of this scaffold in the design of artificial receptors and other supramolecular constructs. For instance, the pyridazine (B1198779) heterocycle is a key feature in several approved drugs, where it plays a crucial role in molecular recognition and binding to the target protein. Further exploration into the supramolecular chemistry of this compound could lead to the development of novel materials with applications in areas such as molecular sensing, catalysis, and drug delivery.
Potential in Advanced Materials Science (e.g., Organic Electronics, Photonics)
The unique electronic properties of the imidazo[1,2-b]pyridazine scaffold have led to its investigation for applications in advanced materials science, particularly in the field of organic electronics. The electron-deficient nature of the pyridazine ring, combined with the electron-rich imidazole (B134444) ring, imparts bipolar characteristics to the molecule. This makes it a suitable component for organic light-emitting diodes (OLEDs), where balanced charge transport is crucial for high efficiency.
Specifically, imidazo[1,2-b]pyridazine has been utilized as a novel electron-transporting unit in the design of host materials for high-performance red phosphorescent OLEDs. mdpi.com By combining the imidazo[1,2-b]pyridazine core (as the n-type unit) with carbazole (B46965) moieties (as the p-type units), researchers have developed bipolar host materials with excellent thermal stability and electron-transporting ability. mdpi.com These materials have been shown to facilitate efficient energy transfer to phosphorescent emitters, leading to OLEDs with high external quantum efficiencies and low efficiency roll-off at high brightness. mdpi.com
| Host Material based on Imidazo[1,2-b]pyridazine | Phosphorescent Emitter | Maximum External Quantum Efficiency (ηext,max) |
|---|---|---|
| IP6Cz | Ir(pq)2acac (red emitter) | 26.9% |
| IP68Cz | Ir(pq)2acac (red emitter) | 25.2% |
| IP6Cz | Ir(piq)2acac (deep-red emitter) | 20.5% |
| IP68Cz | Ir(piq)2acac (deep-red emitter) | 19.9% |
The carbonitrile group in this compound is a strong electron-withdrawing group, which is expected to further enhance the electron-accepting and electron-transporting properties of the scaffold. This makes it a promising candidate for the development of new materials for a range of organic electronic and photonic applications, including n-type organic field-effect transistors (OFETs), solar cells, and nonlinear optics.
Applications as Synthetic Intermediates and Reagents in Organic Synthesis
The imidazo[1,2-b]pyridazine ring system is a valuable scaffold in medicinal chemistry and materials science, and its synthesis often relies on versatile synthetic intermediates. This compound can serve as a key building block for the synthesis of a diverse range of more complex molecules. The carbonitrile group is a particularly useful functional group in organic synthesis, as it can be readily converted into other functionalities such as amines, carboxylic acids, amides, and tetrazoles.
The synthesis of the imidazo[1,2-b]pyridazine core itself is typically achieved through the condensation of a 3-aminopyridazine (B1208633) derivative with an α-haloketone. researchgate.net Once the core is formed, the carbonitrile group at the 7-position, along with other positions on the ring system, can be further functionalized using a variety of modern synthetic methodologies, including metal-catalyzed cross-coupling reactions. This allows for the systematic modification of the molecule's structure to optimize its properties for a specific application. The versatility of this compound as a synthetic intermediate makes it a valuable tool for chemists working in drug discovery, materials science, and other areas of chemical research.
Conclusion and Future Research Perspectives for Imidazo 1,2 B Pyridazine 7 Carbonitrile
Synthesis of Key Research Advances and Unaddressed Challenges in Imidazo[1,2-b]pyridazine-7-carbonitrile Chemistry
The imidazo[1,2-b]pyridazine (B131497) scaffold is a privileged structure in drug discovery, with numerous derivatives investigated as potent inhibitors of various kinases, including PIM kinases, cyclin-dependent kinases (CDKs), and Tyk2. semanticscholar.orgnih.govnih.govresearchgate.net The general synthesis of the imidazo[1,2-b]pyridazine core often involves the condensation of a 3-aminopyridazine (B1208633) with an α-haloketone. nih.gov Functionalization of this core at various positions has been extensively explored through methods like metal-catalyzed cross-coupling reactions to generate diverse chemical libraries for biological screening. researchgate.net
However, specific research advances directly concerning This compound are not extensively detailed in publicly available scientific literature. The primary challenge in the chemistry of this specific compound is the lack of focused studies. While general synthetic routes to the parent scaffold are established, methodologies tailored to the efficient and high-yield introduction of a nitrile group at the 7-position are not well-documented.
Unaddressed Challenges:
Targeted Synthesis: The development of regioselective synthetic methods that specifically target the 7-position of the imidazo[1,2-b]pyridazine ring for cyanation is a significant hurdle.
Structure-Activity Relationship (SAR): Without a body of research on its biological activities, the structure-activity relationships for the 7-carbonitrile moiety are entirely unknown. It is unclear how this specific substituent modulates the binding affinity and selectivity towards various biological targets compared to other derivatives.
Physicochemical Properties: There is a lack of published data on the key physicochemical properties of this compound, such as solubility, lipophilicity, and metabolic stability, which are critical for assessing its drug-likeness.
Promising Avenues for Future Research and Development in the Field
The limited specific data on this compound presents a landscape rich with opportunities for future research and development.
Table 1: Potential Future Research Directions
| Research Area | Focus | Potential Impact |
| Synthetic Chemistry | Development of novel and efficient synthetic routes for this compound and its derivatives. | Enable the synthesis of a focused library of compounds for biological evaluation. |
| Medicinal Chemistry | Exploration of this compound as a scaffold for kinase inhibitors, antiviral agents, or CNS-active compounds. | Discovery of new therapeutic agents with potentially novel mechanisms of action or improved selectivity. |
| Chemical Biology | Use as a chemical probe to study the biological roles of specific enzymes or receptors. | Elucidation of biological pathways and identification of new drug targets. |
| Materials Science | Investigation of its photophysical properties for potential applications in organic electronics or as a fluorescent marker. | Development of new materials with tailored electronic or optical properties. |
A primary avenue for future work is the systematic biological evaluation of this compound. Given that the broader imidazo[1,2-b]pyridazine class exhibits potent kinase inhibitory activity, it would be logical to screen this specific compound against a panel of kinases implicated in cancer and inflammatory diseases. semanticscholar.orgebi.ac.uk Furthermore, the nitrile group can act as a hydrogen bond acceptor or be metabolically converted to an amide or carboxylic acid, which could influence its pharmacokinetic and pharmacodynamic properties.
Interdisciplinary Contributions and Translational Prospects in Biomedical and Chemical Sciences
The study of this compound has the potential to foster interdisciplinary collaboration and yield significant translational outcomes.
Translational Prospects:
Drug Discovery: Should this compound or its derivatives demonstrate potent and selective biological activity, it could serve as a lead compound for the development of new drugs for a variety of diseases, including cancer, autoimmune disorders, and viral infections. nih.govnih.gov The successful clinical development of Ponatinib (B1185), which contains an imidazo[1,2-b]pyridazine core, underscores the therapeutic potential of this chemical class. researchgate.net
Diagnostic Tools: If appropriately functionalized, for instance with a radiolabel, this compound could be developed into a molecular imaging agent for PET or SPECT, similar to other derivatives that have been investigated as ligands for β-amyloid plaques in Alzheimer's disease. nih.gov
Chemical Reagents: The unique electronic properties conferred by the 7-carbonitrile group could make this compound a useful building block or reagent in organic synthesis. researchgate.net
Q & A
Q. What are the most reliable synthetic routes for Imidazo[1,2-B]pyridazine-7-carbonitrile, and how do reaction conditions influence yield?
The synthesis of this compound derivatives typically involves condensation reactions or transition-metal-catalyzed cross-coupling. A common method includes the reaction of substituted pyridazine precursors with haloacetaldehyde dimethyl acetal or ethyl (chloroacetyl) carbamate under reflux conditions in absolute ethanol with a base like piperidine . For example, arylidene malononitrile derivatives can be condensed with imidazo[4,5-b]pyridyl acetonitrile precursors in ethanol, followed by recrystallization from ethanol/DMF to achieve yields >95% . Reaction time (3–5 hours) and temperature (reflux) are critical for minimizing side products.
Q. What spectroscopic and crystallographic techniques are recommended for structural characterization?
- X-ray crystallography : Resolves precise molecular geometry, including bond angles and non-covalent interactions (e.g., Hirshfeld surface analysis for quantifying intermolecular contacts) .
- NMR spectroscopy : and NMR identify substituent effects on the imidazo[1,2-B]pyridazine core. For example, the nitrile group at position 7 shows distinct peaks at ~115–120 ppm .
- Mass spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns, especially for derivatives with labile functional groups.
Q. How does the nitrile group at position 7 influence the compound’s reactivity and biological activity?
The electron-withdrawing nitrile group enhances electrophilic character at adjacent positions, facilitating nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura coupling at position 6) . Biologically, this group may improve binding affinity to targets like IL-17A (as seen in patented inhibitors) by participating in hydrogen bonding or dipole interactions .
Advanced Research Questions
Q. How can transition-metal-catalyzed methods optimize functionalization of the imidazo[1,2-B]pyridazine scaffold?
Palladium- and copper-catalyzed cross-coupling reactions are pivotal for introducing aryl, heteroaryl, or alkyl groups. For instance:
- Suzuki-Miyaura coupling : React 6-chloro-2-(4-fluorophenyl)imidazo[1,2-B]pyridazine with thiophen-2-ylboronic acid using Pd(PPh) as a catalyst to yield 6-(thiophen-2-yl) derivatives (Scheme 10 in ).
- Direct arylation : Avoid pre-activation steps by using Pd(OAc)/PPh to couple unfunctionalized aryl halides directly to the heterocycle .
Table 1 : Optimization parameters for Pd-catalyzed reactions
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Catalyst loading | 2–5 mol% Pd | >80% efficiency |
| Ligand | PPh or XPhos | Enhances stability |
| Solvent | DMF or toluene | Polar aprotic preferred |
Q. How do non-covalent interactions (e.g., chalcogen bonds) affect conformational stability in imidazo[1,2-B]pyridazine derivatives?
Chalcogen bonding (e.g., N⋯S interactions) can rigidify the heterocyclic scaffold, as demonstrated in 2-(4-fluorophenyl)-6-(thiophen-2-yl)imidazo[1,2-B]pyridazine. DFT studies reveal that such interactions reduce rotational freedom, favoring bioactive conformations and improving binding to targets like kinases or IL-17A .
Q. What strategies resolve contradictions in reported biological activities of structurally similar derivatives?
- Structure-activity relationship (SAR) analysis : Compare substituent effects across analogs. For example, antimicrobial activity in imidazo[1,2-B]tetrazines correlates with electron-deficient substituents at position 6, while antitumor activity requires bulky groups at position 2 .
- Dose-response profiling : Address discrepancies in IC values by standardizing assay conditions (e.g., cell line viability assays vs. enzymatic inhibition).
Methodological Challenges
Q. How can regioselectivity issues during functionalization be mitigated?
Q. What are the limitations of current synthetic routes, and how can they be addressed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
